9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[8,7-e][1,3]oxazines, which are characterized by a fused ring system incorporating both chromene and oxazine moieties. The presence of cyclohexyl and phenyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chromene derivative, the introduction of an oxazine ring can be achieved through a condensation reaction with an amine and a suitable aldehyde or ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and may be conducted under reflux with solvents like toluene or ethanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl or cyclohexyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its efficacy as a therapeutic agent
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity. Its incorporation into material science research could lead to the creation of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the cyclohexyl and phenyl groups, resulting in different reactivity and applications.
3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one:
Uniqueness
The presence of both cyclohexyl and phenyl groups in 9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one distinguishes it from other similar compounds. These groups contribute to its unique chemical behavior, making it a valuable compound for various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
9-cyclohexyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-22-18-11-12-21-19(13-24(15-27-21)17-9-5-2-6-10-17)23(18)26-14-20(22)16-7-3-1-4-8-16/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10,13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSJNBBUSAVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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